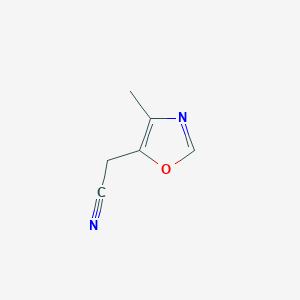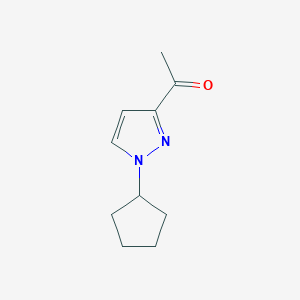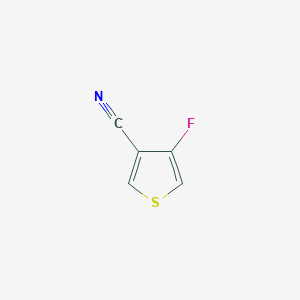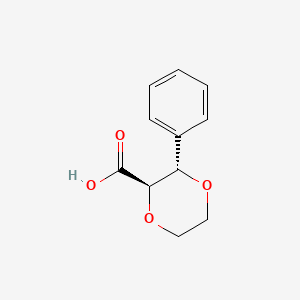![molecular formula C11H11N3OS B11717424 (2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)
(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-5-メチル-2-[(2E)-2-(フェニルメチリデン)ヒドラジン-1-イリデン]-1,3-チアゾリジン-4-オンは、そのユニークな構造とさまざまな科学分野における潜在的な応用で知られる複雑な有機化合物です。この化合物は、硫黄原子と窒素原子の両方を含む五員環であるチアゾリジン-4-オンコアを特徴とし、フェニルメチリデンヒドラゾン基で置換されています。これらの官能基の存在は、その多様な化学反応性と潜在的な生物活性に貢献しています。
準備方法
合成経路と反応条件
(2E)-5-メチル-2-[(2E)-2-(フェニルメチリデン)ヒドラジン-1-イリデン]-1,3-チアゾリジン-4-オンの合成は、通常、適切なチオセミカルバゾンとα、β-不飽和カルボニル化合物を酸性または塩基性条件下で縮合させることから行われます。反応は、エタノールやメタノールなどの溶媒中で行われることが多く、所望の生成物の形成を促進するために加熱が必要な場合があります。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップを伴います。これには、収率と純度を最大化するために反応条件を最適化すること、および再結晶やクロマトグラフィーなどの技術を精製に使用することが含まれます。
化学反応の分析
反応の種類
(2E)-5-メチル-2-[(2E)-2-(フェニルメチリデン)ヒドラジン-1-イリデン]-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換することができます。
置換: フェニルメチリデン基は、求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応は、塩化アルミニウムや塩化鉄などの触媒を必要とする場合がよくあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はヒドラジン誘導体を生成する可能性があります。
科学研究への応用
(2E)-5-メチル-2-[(2E)-2-(フェニルメチリデン)ヒドラジン-1-イリデン]-1,3-チアゾリジン-4-オンは、さまざまな科学研究への応用について調査されてきました。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして機能します。
生物学: 抗菌性や抗癌性などの化合物の潜在的な生物活性は、非常に興味深いものです。
医学: さまざまな病気の治療薬としての可能性を評価するために、研究が進行中です。
産業: そのユニークな化学的特性は、新しい材料や化学プロセス開発に役立ちます。
科学的研究の応用
(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
(2E)-5-メチル-2-[(2E)-2-(フェニルメチリデン)ヒドラジン-1-イリデン]-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。化合物は特定の酵素を阻害したり、細胞プロセスを阻害したりすることで、観察される生物学的効果をもたらす可能性があります。正確な経路と標的は、まだ調査中ですが、その構造はタンパク質や核酸との潜在的な相互作用を示唆しています。
類似化合物の比較
類似化合物
- メチル (2Z)-2-(1-エチル-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-[4-(2-フリルオキシ)フェニル]-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸塩
- バニリン酢酸塩
- ケタミン関連化合物A
独自性
類似の化合物と比較して、(2E)-5-メチル-2-[(2E)-2-(フェニルメチリデン)ヒドラジン-1-イリデン]-1,3-チアゾリジン-4-オンは、官能基のユニークな組み合わせとそれに伴う化学反応性によって際立っています。そのチアゾリジン-4-オンコアとフェニルメチリデンヒドラゾン基は、研究や産業におけるさまざまな用途に活用できる、独特の特性を提供します。
類似化合物との比較
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Vanillin acetate
- Ketamine related compound A
Uniqueness
Compared to similar compounds, (2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and the resulting chemical reactivity. Its thiazolidinone core and phenylmethylidene hydrazone group provide a distinct set of properties that can be leveraged for various applications in research and industry.
特性
分子式 |
C11H11N3OS |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
(2Z)-2-[(Z)-benzylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3OS/c1-8-10(15)13-11(16-8)14-12-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,15)/b12-7- |
InChIキー |
KQHCKZOYLGMBLE-GHXNOFRVSA-N |
異性体SMILES |
CC1C(=O)N/C(=N/N=C\C2=CC=CC=C2)/S1 |
正規SMILES |
CC1C(=O)NC(=NN=CC2=CC=CC=C2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)




![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)






